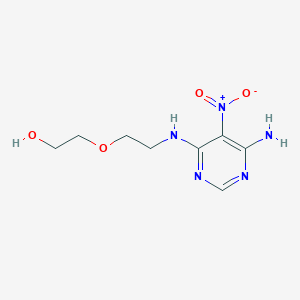

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol

描述

属性

IUPAC Name |

2-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4/c9-7-6(13(15)16)8(12-5-11-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLYOGHWSCBSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NCCOCCO)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

化学反应分析

Types of Reactions

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and nitro groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

Scientific Research Applications

- Antimicrobial Activity

- Antitumor Agents

- Antiviral Properties

- Diagnostic Imaging

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups play a crucial role in its reactivity and binding to target molecules, influencing biological and chemical processes.

相似化合物的比较

Comparative Data Table

Key Research Findings

Substituent Effects : Cyclohexyl or tert-octyl groups increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .

Nitro Group Reactivity : The nitro group in the target compound enables reduction to amines, a pathway exploited in prodrug design .

Safety Profiles: Nonylphenol ethoxylates (e.g., 2-[2-(4-nonylphenoxy)ethoxy]ethanol) exhibit higher environmental toxicity compared to pyrimidine-based analogs, which lack persistent alkylphenol groups .

Biological Activity : Pyrrolopyrimidine derivatives demonstrate superior binding to kinase targets due to extended π-π interactions, whereas the target compound’s simpler pyrimidine core may favor metabolic clearance .

生物活性

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol, with the molecular formula C8H13N5O4, is a compound of significant interest in medicinal chemistry due to its structural components, including an amino group, a nitro group, and a pyrimidine ring. This compound has been investigated for its potential biological activities, particularly in relation to its role in various biochemical pathways and therapeutic applications.

The compound is characterized by:

- Molecular Weight : 213.23 g/mol

- CAS Number : 450344-75-9

- Structure : Contains both amino and nitro functionalities which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The presence of the amino group allows for hydrogen bonding with target proteins, while the nitro group can undergo reduction to form reactive intermediates that may participate in further biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness, indicating that this compound may also possess similar effects .

- Anticancer Properties : The compound has been explored for its role in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that compounds related to this structure exhibit favorable absorption and distribution characteristics, making them suitable candidates for further drug development .

Case Studies

A notable study involved the synthesis of analogs based on the core structure of this compound. These analogs were tested for their effectiveness against T. brucei, with some showing EC50 values below 0.03 μM, indicating potent activity . Another study highlighted the importance of structural modifications on the bioactivity and solubility of these compounds, suggesting that optimization can lead to enhanced therapeutic profiles .

Data Summary

The following table summarizes key findings regarding the biological activity and properties of this compound and related compounds:

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 213.23 g/mol |

| CAS Number | 450344-75-9 |

| Antimicrobial Activity | Active against T. brucei |

| EC50 (antimicrobial) | <0.03 μM |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Pharmacokinetics | Favorable absorption and stability |

| Bioavailability | High potential based on analogs |

常见问题

Basic: What synthetic methodologies are reported for derivatives of 2-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol?

Answer:

Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, ethoxyethanol analogs are used as starting materials, with LCMS (e.g., m/z 1055 [M+H]+) and HPLC retention time (0.81 minutes under SQD-FA05 conditions) employed for characterization . Ethanol containing HCl as a solvent is also used for refluxing intermediates (e.g., substituted pyrimidines), followed by crystallization from methanol .

Basic: How can HPLC and LCMS data be interpreted for purity assessment of this compound?

Answer:

HPLC retention times (e.g., 0.81 minutes) under standardized conditions (SQD-FA05) provide insights into polarity and interaction with the stationary phase. LCMS with m/z 1055 [M+H]+ confirms molecular weight and fragmentation patterns. These methods are critical for verifying synthetic success and detecting impurities .

Basic: What solvent systems are optimal for recrystallizing nitro- and amino-substituted pyrimidine derivatives?

Answer:

Methanol and ethanol are common solvents for recrystallizing intermediates. For example, substituted pyrimidines are crystallized from methanol after HCl-mediated reactions . Solubility data (e.g., 50 g/L at 25°C for similar ethoxyethanol derivatives) can guide solvent selection .

Advanced: How do steric and electronic effects influence the reactivity of the 5-nitro group in this compound?

Answer:

The nitro group’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions, while steric hindrance from the ethoxyethanol chain may slow kinetics. Comparative studies with analogs (e.g., HC Yellow No. 4, a nitro-aromatic derivative) suggest nitro group stability under acidic conditions but susceptibility to reduction in catalytic hydrogenation .

Advanced: What spectroscopic techniques resolve structural ambiguities in ethoxyethanol-linked pyrimidines?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, nitro) via characteristic peaks (e.g., O-H stretch ~3300 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- NMR : Distinguishes between regioisomers by analyzing pyrimidine proton splitting patterns and ethoxy chain coupling constants .

- High-Resolution MS : Confirms molecular formula and detects isotopic patterns for nitro groups .

Advanced: How can conflicting solubility data for ethoxyethanol derivatives be reconciled during formulation?

Answer:

Variations in solubility (e.g., 50 g/L at 25°C vs. lower values for branched analogs) arise from differences in chain length and branching. Computational tools like Hansen solubility parameters or COSMO-RS simulations can predict solubility in mixed solvents .

Advanced: What strategies mitigate decomposition of the 6-amino group under oxidative conditions?

Answer:

- Protection-Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield the amino group during synthesis .

- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the amino group while avoiding nitro reduction .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Purification : Column chromatography is often required for intermediates, increasing cost and time .

- Exothermic Reactions : Nitration steps require controlled temperature to prevent runaway reactions .

Advanced: How does the ethoxyethanol side chain influence bioavailability in pharmacological studies?

Answer:

The chain enhances hydrophilicity (logP ~0.93 predicted for analogs) and may improve solubility but reduce membrane permeability. In vitro assays (e.g., Caco-2 cell models) are recommended to assess absorption .

Advanced: What computational methods predict the stability of nitro-aromatic compounds in aqueous buffers?

Answer:

Density Functional Theory (DFT) calculates nitro group reduction potentials, while Molecular Dynamics (MD) simulates hydrolysis kinetics. For example, the 5-nitro group in this compound shows higher stability than ortho-nitro analogs due to reduced resonance with the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。